2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine
Overview
Description
The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” is an organic compound that belongs to the class of phenylpiperazines . It is known for its broad range of chemical and biological properties . This compound is a part of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives were synthesized and characterized by EI-MS and 1H NMR . Another study reported the synthesis of compounds belonging to a novel series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives as PI3K/mTOR dual inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms . The InChIKey of the compound is SVLWMKWPISCOSN-UHFFFAOYSA-N . The compound has a molecular weight of 174.20 g/mol .
Chemical Reactions Analysis
The compound “this compound” is involved in various chemical reactions. For instance, it has been reported that the compound could regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 174.20 g/mol . It has a topological polar surface area of 56.7 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of one .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 2-(2-methyl-1h-imidazol-1-yl)pyrimidin-5-amine, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target protein, resulting in altered cellular functions.
Biochemical Pathways
For example, some imidazole derivatives have been found to regulate the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine has several advantages as a research tool, including its high purity and stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine research include the development of more efficient synthesis methods, the identification of new targets and pathways for this compound inhibition, and the exploration of its potential use in combination with other drugs or treatments.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine has been studied for its potential applications in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-11-4-7(9)5-12-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXDKXNGCJQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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